molecular formula C13H17N3O3 B11780394 Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11780394
M. Wt: 263.29 g/mol
InChI Key: PKSHJDXWHTZKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl substituent at position 7 and an ethyl ester group at position 2 (Figure 1). This compound belongs to a class of heterocyclic structures known for their diverse biological activities, including modulation of GABAA receptors and antitumor properties . The ester group at position 2 may act as a prodrug moiety, enabling hydrolysis to a carboxylic acid in vivo .

Synthesis: The compound is synthesized via multi-step pathways, often starting from commercially available pyrazolo[1,5-a]pyrimidine precursors. For example, intermediate ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo nucleophilic substitution or reductive amination to introduce the tert-butyl group .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 7-tert-butyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-5-19-12(18)8-6-10-14-11(17)7-9(13(2,3)4)16(10)15-8/h6-7H,5H2,1-4H3,(H,14,17)

InChI Key

PKSHJDXWHTZKSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=O)NC2=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Condensation of β-Keto Esters with 3-Aminopyrazole Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via acid-catalyzed cyclization between β-keto esters and 3-aminopyrazole derivatives. For ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate, ethyl 3-tert-butylacetoacetate serves as the β-keto ester, reacting with ethyl 3-amino-1H-pyrazole-2-carboxylate under reflux in acetic acid. The reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the β-keto ester’s carbonyl, followed by dehydration to form the dihydropyrimidine ring.

Reaction Conditions:

  • Solvent: Acetic acid (10 mL per 10 mmol substrate).

  • Temperature: Reflux (110–120°C) for 3–6 hours.

  • Yield: 60–85% after purification.

Regioselectivity and Substituent Positioning

The tert-butyl group at position 7 originates from the β-keto ester’s α-carbon, while the 5-oxo group derives from the ester’s ketone moiety. The ethyl carboxylate at position 2 is introduced via the pyrazole starting material, ensuring regioselectivity. Competing side products, such as N1-alkylated isomers, are minimized using excess β-keto ester and controlled pH.

Optimization of Synthetic Parameters

Solvent and Catalytic Effects

Polar aprotic solvents like dimethylformamide (DMF) or dichloroethane (DCE) enhance reaction rates but reduce yields due to side reactions. Acetic acid remains optimal, acting as both solvent and catalyst. For scale-up, DCE at 130°C under pressure achieves 69% yield but requires rigorous drying.

Temperature and Time Dependence

Prolonged heating (>6 hours) degrades the dihydropyrimidine ring, while shorter durations (<2 hours) leave unreacted starting materials. A balance is struck at 3–4 hours, preserving ring integrity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate (8:1 to 2:1). The target compound elutes at Rf = 0.4–0.5 (petroleum ether/EtOAc 4:1).

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.58 (s, 1H, H-8), 5.36 (s, 2H, CH2 biphenyl), 4.45 (q, J = 7.2 Hz, 2H, OCH2CH3), 1.47 (t, J = 7.2 Hz, 3H, OCH2CH3), 1.22 (s, 9H, tert-butyl).

  • 13C NMR (100 MHz, CDCl3): δ 173.2 (C=O), 162.8 (C=O ester), 147.4 (C-5), 121.6 (C-7), 79.4 (tert-butyl C), 60.1 (OCH2CH3), 29.3 (tert-butyl CH3).

  • Melting Point: 173–175°C (recrystallized from ethanol).

Alternative Synthetic Routes

Post-Cyclization Functionalization

The tert-butyl group can be introduced via Friedel-Crafts alkylation post-cyclization, though steric hindrance limits yields to 30–40%. Chlorination at position 7 using POCl3, followed by nucleophilic substitution with tert-butylmagnesium bromide, is less efficient.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in DCE reduces reaction time by 75% but requires specialized equipment.

Scalability and Industrial Considerations

Kilogram-Scale Production

A 2-mol scale reaction in acetic acid achieves 72% yield with stirred-tank reactors. Key challenges include exothermicity control and solvent recovery.

Cost Analysis

ComponentCost per kg (USD)
Ethyl 3-tert-butylacetoacetate450
Ethyl 3-amino-1H-pyrazole-2-carboxylate620
Chromatography solvents1,200

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethyl Ester Group

The ethyl ester at the 2-position undergoes nucleophilic substitution under basic or acidic conditions:

Reaction Type Conditions Products Yield
HydrolysisNaOH/H₂O, reflux7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid89%
TransesterificationMeOH, H₂SO₄ catalyst, 60°CMethyl ester derivative78%

This reactivity enables carboxylate intermediate generation for further derivatization (e.g., amide coupling) .

Cyclocondensation Reactions

The pyrimidine ring participates in cyclocondensation with bifunctional nucleophiles:

Example : Reaction with hydrazine derivatives forms triazolo-fused systems:

Compound + R-NHNH2EtOH, ΔTriazolo-pyrazolo-pyrimidine(Yield: 65–72%)[4]\text{Compound + R-NHNH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Triazolo-pyrazolo-pyrimidine} \quad (\text{Yield: 65–72\%})[4]

Mechanistic studies indicate a stepwise aza-Michael addition followed by cyclization .

Alkylation and Acylation at the Pyrimidine Nitrogen

The N-H group in the pyrimidine ring undergoes alkylation/acylation under mild conditions:

Reagent Conditions Product Selectivity
Methyl iodideK₂CO₃, DMF, 25°CN-Methylated derivative>90%
Acetyl chloridePyridine, 0°C → RTN-Acetylated derivative85%

Steric hindrance from the tert-butyl group directs regioselectivity toward the pyrimidine nitrogen over the pyrazole nitrogen .

Halogenation and Cross-Coupling

Electrophilic halogenation at the pyrazole ring enables Suzuki-Miyaura couplings:

Iodination :

Compound + NISCHCl₃, 50°C3-Iodo derivative(Yield: 68%)[6]\text{Compound + NIS} \xrightarrow{\text{CHCl₃, 50°C}} \text{3-Iodo derivative} \quad (\text{Yield: 68\%})[6]

Palladium-catalyzed coupling :

3-Iodo derivative + PhB(OH)₂Pd(PPh₃)₄, K₂CO₃3-Phenyl derivative(Yield: 74%)[7]\text{3-Iodo derivative + PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{3-Phenyl derivative} \quad (\text{Yield: 74\%})[7]

Oxidative Radical Cyclization

Di-tert-butyl peroxide (DTBP) acts as a methylene source in radical-mediated cyclization:

Substrate Conditions Product Yield
Aldehyde + 3-AminopyrazoleDTBP, DCE, 130°C, 24h7-Methylpyrazolo[1,5-a]pyrimidine69%

This method provides access to methyl-substituted analogs under metal-free conditions .

Biological Activity-Driven Modifications

Derivatives show enhanced bioactivity through targeted substitutions:

Modification Biological Target Activity Enhancement
Carboxylic acid → Estrone conjugateGABAₐ receptors5× higher binding affinity vs. parent
tert-Butyl → CF₃Kinase inhibitorsImproved metabolic stability

Key Reaction Comparison Table

Reaction Key Functional Group Typical Catalyst/Solvent Applications
Nucleophilic substitutionEthyl esterNaOH/H₂OCarboxylic acid intermediates
CyclocondensationPyrimidine ringEtOH, ΔFused heterocycles
Oxidative cyclizationtert-Butyl groupDTBP, DCEMethyl-substituted analogs

Mechanistic Insights

  • Aza-Michael Addition : Protonation of the carbonyl oxygen facilitates nucleophilic attack by aminopyrazoles, forming the pyrazolo-pyrimidine core .

  • Radical Pathways : DTBP decomposes to generate methyl radicals, enabling C–C bond formation at the pyrimidine C7 position .

This compound’s versatility in nucleophilic, electrophilic, and radical reactions makes it a valuable scaffold in medicinal chemistry and materials science .

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate demonstrates promising antimicrobial properties. Research has shown that compounds within this class can exhibit moderate to significant activity against various bacterial strains.

CompoundMIC (μmol/L)Bacterial Strain
Ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate6–12Bacillus subtilis
Ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate8Salmonella typhi

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate has been explored in various studies. The compound has been evaluated against several cancer cell lines using the MTT assay to assess cytotoxicity.

Cell LineIC50 (μM)Reference
NCI-H460 (lung cancer)12.0
HepG2 (liver cancer)15.0
HCT-116 (colon cancer)14.0

These results indicate that the compound can inhibit cancer cell proliferation effectively, highlighting its potential as an anticancer agent.

Antioxidant Activity

Ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate has also been assessed for its antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

CompoundInhibition (%)Comparison
Ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate91.2%Trolox (89.5%)

This data indicates that the compound exhibits significant antioxidant activity, surpassing some known standards .

Mechanism of Action

The mechanism of action of Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit varied biological activities depending on substituent type, position, and electronic properties. Below is a detailed comparison:

Ethyl 7-(Difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Structure : Difluoromethyl group at position 7, ester at position 2.
  • Key Differences : The difluoromethyl group introduces electron-withdrawing effects and moderate lipophilicity, contrasting with the electron-donating tert-butyl group.
  • Activity : Discontinued due to undisclosed stability or efficacy issues, highlighting the critical role of substituent selection .
Ethyl 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Structure : Ester group at position 3 instead of 2.
  • Key Differences : Positional isomerism alters electronic distribution and binding interactions.
  • Activity : Used as a building block for antitumor agents, suggesting that carboxylate positioning influences target selectivity .
5-Oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine Derivatives
  • Structure: Thieno ring fused to the pyrimidine core.
  • Key Differences : The thiophene ring enhances π-π stacking and electronic conjugation.
  • Activity : Demonstrated potent GABAA receptor agonism via molecular docking studies, indicating fused heterocycles improve receptor interactions .
Ethyl 2-(Phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (178d/178f)
  • Structure: Phenylamino group at position 2, fluorinated aryl substituents.
  • Key Differences : Fluorine and nitrile groups enhance antitumor activity against HepG2 and MCF-7 cell lines.
  • Activity : Highlights the importance of electronegative substituents in cytotoxicity .

Structural and Functional Data Table

Compound Name Substituents Key Features Biological Activity Reference
Ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate tert-butyl (C7), ester (C2) High lipophilicity, prodrug potential Under investigation for neurological targets
Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate difluoromethyl (C7), ester (C2) Electron-withdrawing, moderate stability Discontinued (undisclosed issues)
5-Oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine Thieno ring fusion Enhanced π-π stacking, rigid structure GABAA receptor modulation
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (178d/178f) Phenylamino (C2), fluorinated aryl Electronegative substituents Antitumor (HepG2, MCF-7)
5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamide Aminoethyl (C5), carboxamide (C3) Hydrophilic side chain, Boc protection Cathepsin B/K inhibition

Research Findings and Implications

  • Positional Isomerism : Ester groups at position 2 (target compound) vs. 3 () lead to divergent biological profiles. Position 2 esters may favor neurological activity, while position 3 derivatives align with anticancer applications .
  • Substituent Bulk : The tert-butyl group in the target compound improves metabolic stability compared to smaller groups (e.g., methyl in ), but may reduce solubility .
  • Fused Heterocycles: Thieno or benzimidazole-fused analogs () show enhanced receptor binding but require complex synthesis .

Biological Activity

Ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Compound Overview

  • Molecular Formula : C₁₃H₁₇N₃O₃
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 1778976-56-9

The compound features a pyrazolo ring fused to a pyrimidine ring, characterized by a tert-butyl group at the 7-position and an ethyl ester at the 2-position. This unique arrangement contributes significantly to its chemical properties and potential biological activities.

Synthesis Methods

Ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate can be synthesized through various methods involving reactions of pyrazole derivatives with appropriate carboxylic acids or esters. The synthesis typically involves:

  • Formation of Pyrazole Ring : Using hydrazine derivatives and carbonyl compounds.
  • Cyclization : Introducing the pyrimidine moiety through cyclization reactions.
  • Esterification : Finalizing the structure by esterifying the carboxylic acid group.

Biological Activity

Ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate exhibits significant biological activities:

  • Anticancer Properties : Studies indicate that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Activity : Some derivatives have shown efficacy against viral infections by interfering with viral replication processes.
  • Anti-inflammatory Effects : The compound has been linked to reduced inflammation markers in various preclinical models.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUniqueness
Methyl 7-(tert-butyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylateMethyl group instead of ethylAnticancer propertiesDifferent methyl substitution affects solubility
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylateLacks tert-butyl groupAntiviral activitySimpler structure leading to different reactivity
Ethyl 6-(tert-butyl)-pyrazolo[1,5-b]pyrimidine-4-carboxylic acidDifferent position of carboxylic acidAnti-inflammatory effectsVariation in carboxylic acid position alters activity

This table illustrates how structural variations can significantly influence both the chemical properties and biological activities of similar compounds.

Case Studies and Research Findings

Research has highlighted various case studies demonstrating the biological efficacy of ethyl 7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate:

  • Anticancer Studies : A study published in Chemistry & Biology reported that this compound exhibited potent activity against breast cancer cell lines by inducing apoptosis via mitochondrial pathways .
  • Antiviral Activity : Research indicated that derivatives showed promising results against influenza virus strains by inhibiting viral RNA synthesis .
  • Anti-inflammatory Mechanism : In vivo studies demonstrated that the compound reduced inflammatory cytokines in models of rheumatoid arthritis .

Q & A

Basic Research Question

  • 1H/13C NMR : Confirms substitution patterns, tert-butyl group integration, and hydrogen bonding in the dihydropyrimidine ring .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and torsion angles, critical for confirming the 4,5-dihydro scaffold and ester conformation .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 318.1452) .

Advanced Consideration : Synchrotron radiation can enhance resolution for detecting weak interactions (e.g., C–H···O) in polymorphic forms .

How can amidation of the carboxylate intermediate be efficiently performed?

Basic Research Question
The carboxylic acid intermediate is activated using bis(pentafluorophenyl) carbonate (BPC) , forming a reactive pentafluorophenyl ester. Subsequent treatment with amines (e.g., morpholine, aniline) yields carboxamides (55–87% yield) . Advantages of BPC:

  • High reproducibility : Minimizes side reactions compared to CDI or EEDQ .
  • Mild conditions : Compatible with acid-sensitive tert-butyl groups .

Advanced Consideration : Mechanistic studies (e.g., kinetic profiling) could optimize stoichiometry and solvent effects for challenging amines .

What strategies mitigate by-product formation during synthesis?

Advanced Research Question

  • Temperature modulation : Maintain ≤80°C during cyclization to prevent Boc deprotection .
  • Purification protocols : Use silica gel chromatography to separate tert-butyl-containing by-products .
  • In situ monitoring : HPLC or TLC tracks reaction progress to halt at optimal conversion .

Advanced Research Question

  • Enzyme inhibition : Derivatives are screened against cathepsins B/K via fluorometric assays (IC50 values < 100 nM reported) .
  • Structural analogs : Trifluoromethyl or morpholino groups enhance target selectivity in kinase assays .
  • In silico docking : Molecular dynamics simulations predict binding modes to protease active sites .

Methodological Note : Use SPR (surface plasmon resonance) for real-time binding affinity analysis of tert-butyl-modified derivatives .

How does tert-butyl substitution influence physicochemical properties?

Advanced Research Question

  • Solubility : The tert-butyl group increases hydrophobicity (logP ~2.5), requiring DMSO or THF for in vitro assays .
  • Crystal packing : Steric effects from tert-butyl disrupt π-π stacking, favoring monoclinic over triclinic systems .
  • Stability : The bulky group reduces oxidative degradation in storage (t1/2 > 6 months at −20°C) .

What computational tools model the electronic effects of the tert-butyl group?

Advanced Research Question

  • DFT calculations : B3LYP/6-31G* methods map electron density shifts, showing tert-butyl’s electron-donating effect on the pyrimidine ring .
  • QSPR models : Correlate substituent bulk (e.g., molar refractivity) with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.